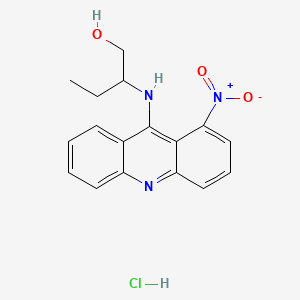
3-Bromo-4-hydroxy-3,4-dimethylpentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-hydroxy-3,4-dimethylpentan-2-one is an organic compound with a unique structure that includes a bromine atom, a hydroxyl group, and two methyl groups attached to a pentanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxy-3,4-dimethylpentan-2-one can be achieved through several methods. One common approach involves the bromination of 4-hydroxy-3,4-dimethylpentan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-hydroxy-3,4-dimethylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 3-Bromo-4-oxo-3,4-dimethylpentan-2-one.
Reduction: 3-Bromo-4-hydroxy-3,4-dimethylpentanol.
Substitution: 3-Amino-4-hydroxy-3,4-dimethylpentan-2-one (when using amines).
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-hydroxy-3,4-dimethylpentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-hydroxy-3,4-dimethylpentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-hydroxy-3-methylpentan-2-one: Similar structure but with one less methyl group.
4-Hydroxy-3,4-dimethylpentan-2-one: Lacks the bromine atom.
3-Bromo-4-oxo-3,4-dimethylpentan-2-one: Oxidized form of the compound.
Uniqueness
3-Bromo-4-hydroxy-3,4-dimethylpentan-2-one is unique due to the presence of both a bromine atom and a hydroxyl group on the same carbon chain, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
CAS-Nummer |
80345-23-9 |
|---|---|
Molekularformel |
C7H13BrO2 |
Molekulargewicht |
209.08 g/mol |
IUPAC-Name |
3-bromo-4-hydroxy-3,4-dimethylpentan-2-one |
InChI |
InChI=1S/C7H13BrO2/c1-5(9)7(4,8)6(2,3)10/h10H,1-4H3 |
InChI-Schlüssel |
IDFQWAJDMUQSHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(C(C)(C)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


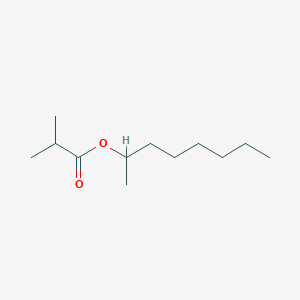
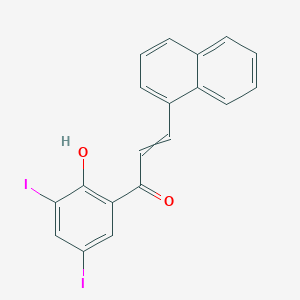

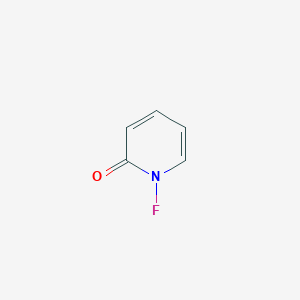

![3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427283.png)
![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/no-structure.png)
![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)

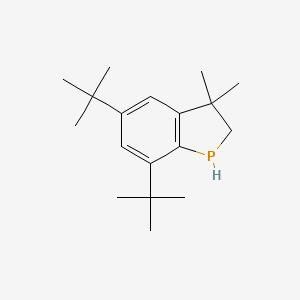
silane](/img/structure/B14427335.png)
